4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde
Description
Contextualization within Modern Organic Synthesis and Heterocyclic Chemistry
In the field of modern organic synthesis, there is a continuous demand for versatile building blocks that can be used to construct complex molecular architectures. Heterocyclic compounds, particularly those containing nitrogen, are of paramount importance as they form the core structure of a vast number of pharmaceuticals, agrochemicals, and natural products. researchgate.netnih.gov The 2-pyridone motif, a key feature of 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde, is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active molecules. nih.govnih.gov
The subject compound serves as a prime example of a synthetic intermediate, designed to undergo further chemical transformations. Its structure allows for the selective reaction of the aldehyde group while retaining the core N-aryl-2-pyridone structure, which is a key component in many targeted therapeutic agents. The development of synthetic routes to and from such molecules is a topical area of interest, driving the discovery of new reactions and catalytic systems. researchgate.netnih.govresearchgate.net
Significance of Pyridone and Benzaldehyde (B42025) Functional Groups in Advanced Chemical Architectures
The utility of this compound stems directly from the distinct chemical properties of its two main functional components: the N-aryl-2-pyridone and the benzaldehyde group.
The 2-pyridone moiety is a six-membered heterocyclic ring that exhibits lactam-lactim tautomerism, although it predominantly exists in the lactam (keto) form. nih.gov This structure is particularly significant in drug design for several reasons:
It can act as a bioisostere for amides, phenols, and other aromatic systems. nih.gov
It possesses both hydrogen bond donor (N-H in the unsubstituted pyridone) and acceptor (C=O) capabilities, allowing for strong interactions with biological targets like enzymes. nih.govnih.gov
It often imparts favorable physicochemical properties to a molecule, such as improved aqueous solubility and metabolic stability. nih.gov
The pyridinone ring is found in a wide array of compounds with diverse pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties. nih.gov
The benzaldehyde functional group is one of the most fundamental and versatile moieties in organic synthesis. The aldehyde group (-CHO) is highly reactive and serves as a linchpin for numerous carbon-carbon and carbon-heteroatom bond-forming reactions. Its significance includes:
Participation in Condensation Reactions: It readily reacts with amines, hydrazines, and active methylene compounds to form imines, hydrazones, and other condensation products, which are often intermediates for more complex heterocyclic systems. mdpi.comderpharmachemica.comnih.gov
Use in Multicomponent Reactions (MCRs): Benzaldehyde derivatives are common substrates in MCRs, which allow for the efficient, one-pot synthesis of complex molecules from three or more starting materials. nih.gov
Versatility as a Synthetic Precursor: The aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to a variety of other functional groups, making it a key strategic element in a multi-step synthesis.
The combination of these two groups in a single molecule, as in this compound, creates a powerful building block for constructing sophisticated molecules with potential applications in medicinal chemistry and materials science.
Table 1: Properties of Core Functional Groups
| Functional Group | Key Features | Common Reactions | Importance in Synthesis |
|---|---|---|---|
| 2-Pyridone | Privileged scaffold, Hydrogen bond donor/acceptor, Bioisostere | N-Arylation, C-H functionalization, Cycloaddition | Core of many pharmaceuticals, Improves drug-like properties |
| Benzaldehyde | Reactive carbonyl group | Condensation, Oxidation, Reduction, Wittig reaction | Versatile synthetic handle, Key component in MCRs |
Overview of Current Research Trajectories and Challenges Pertaining to this compound
Current research involving structures like this compound is largely focused on its application as a synthetic intermediate for creating novel, biologically active compounds. The primary trajectory involves leveraging the reactivity of the aldehyde to build larger molecules around the stable N-aryl-2-pyridone core. This can be seen in the synthesis of complex quinoline derivatives and other heterocyclic systems where benzaldehyde derivatives are key starting materials. mdpi.com
However, the synthesis of the title compound itself presents notable challenges, primarily related to the formation of the N-aryl bond. The synthesis of N-aryl-2-pyridones is not always straightforward and is an active area of research. Key challenges include:
The "2-Pyridyl Problem": In transition-metal-catalyzed cross-coupling reactions, the use of 2-pyridyl derivatives as nucleophilic partners can be notoriously difficult. The nitrogen atom can coordinate to the metal catalyst, interfering with the catalytic cycle and leading to poor yields. nih.gov
Selectivity in N-Arylation: The alkylation or arylation of 2-pyridones can occur at either the nitrogen or the oxygen atom, leading to a mixture of N-substituted and O-substituted products. mdpi.com Achieving high selectivity for N-arylation often requires carefully chosen conditions and specific catalytic systems, such as copper-catalyzed methods, which have been developed to favor the desired N-aryl product. organic-chemistry.org
Overcoming these synthetic hurdles is a key focus of current research, as efficient access to building blocks like this compound is crucial for the continued development of new chemical entities in medicinal chemistry and other fields.
Table 2: Synthetic Methodologies for N-Aryl-2-Pyridone Formation
| Method | Catalyst / Reagents | Key Advantages | Reference |
|---|---|---|---|
| Copper-Catalyzed N-Arylation | CuI / Diaryliodonium salts | Mild, room temperature conditions, good yields | organic-chemistry.org |
| Copper-Catalyzed Coupling | CuI / Aryl iodides | High-yielding, excellent chemoselectivity (N- vs. O-arylation) | organic-chemistry.org |
| Annulation Reactions | Co(III) or Rh(I) catalysts | Redox-neutral, good functional group tolerance | researchgate.netorganic-chemistry.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H9NO2 |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
4-(2-oxopyridin-1-yl)benzaldehyde |
InChI |
InChI=1S/C12H9NO2/c14-9-10-4-6-11(7-5-10)13-8-2-1-3-12(13)15/h1-9H |
InChI Key |
GJZXRNBYXSDRQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 4 2 Oxo 2h Pyridin 1 Yl Benzaldehyde
Retrosynthetic Analysis and Strategic Disconnections for 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde
A retrosynthetic analysis of this compound reveals two primary strategic disconnections. The most logical and widely employed disconnection is at the C-N bond between the phenyl and pyridinone rings. This bond is typically formed in the forward synthesis through nucleophilic substitution or, more commonly, transition metal-catalyzed cross-coupling reactions. This leads to two key precursors: 2-hydroxypyridine (B17775) (which exists in tautomeric equilibrium with 2-pyridone) and a suitably functionalized benzaldehyde (B42025) derivative, such as 4-halobenzaldehyde or 4-formylphenylboronic acid.
A second, less common, disconnection could involve the formation of the pyridinone ring itself onto a pre-existing N-aryl moiety. However, the former approach is generally more convergent and utilizes more readily available starting materials.
Key Precursors Identified Through Retrosynthetic Analysis:
| Precursor 1 | Precursor 2 |
| 2-Hydroxypyridine (2-Pyridone) | 4-Halobenzaldehyde (e.g., 4-fluorobenzaldehyde (B137897), 4-bromobenzaldehyde) |
| 2-Hydroxypyridine (2-Pyridone) | 4-Formylphenylboronic acid |
Conventional Synthetic Routes to this compound
Conventional methods for the synthesis of this compound primarily involve a multi-step sequence that culminates in the formation of the crucial C-N bond.
Multi-Step Synthesis from Readily Available Precursors
A common multi-step synthesis begins with the preparation of the two key building blocks: 2-hydroxypyridine and a derivative of 4-formylbenzaldehyde.
Synthesis of 2-Hydroxypyridine: 2-Hydroxypyridine can be synthesized through various methods, including the hydrolysis of 2-chloropyridine.
Synthesis of 4-Formylphenylboronic Acid: This precursor is often used in Suzuki-Miyaura coupling reactions. Its synthesis can be achieved from 4-bromobenzaldehyde. The aldehyde group is first protected as an acetal, followed by the formation of a Grignard reagent and subsequent reaction with a trialkyl borate (B1201080) to yield the boronic ester, which is then hydrolyzed to the boronic acid.
With the precursors in hand, the final step is the coupling reaction to form the target molecule.
Transition Metal-Catalyzed Coupling Reactions in this compound Formation
Transition metal-catalyzed reactions are the cornerstone for the formation of the C(aryl)-N(pyridinone) bond in this compound. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination.
Ullmann Condensation: The Ullmann reaction is a classic method for the formation of carbon-heteroatom bonds, including C-N bonds. organic-chemistry.orgnih.gov In the context of synthesizing the target molecule, this would involve the copper-catalyzed reaction of 2-hydroxypyridine with a 4-halobenzaldehyde (typically 4-iodobenzaldehyde (B108471) or 4-bromobenzaldehyde) in the presence of a base. While historically requiring harsh reaction conditions, modern modifications of the Ullmann reaction often employ ligands to facilitate the coupling under milder conditions. researchgate.net
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful and versatile tool for the synthesis of C-N bonds. wikipedia.org This reaction offers a broader substrate scope and generally proceeds under milder conditions compared to the traditional Ullmann reaction. For the synthesis of this compound, this would typically involve the reaction of 2-hydroxypyridine with a 4-halobenzaldehyde or 4-formylphenylboronic acid in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction.
Comparison of Ullmann and Buchwald-Hartwig Reactions for this Synthesis:
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper | Palladium |
| Aryl Partner | Aryl Halide (I, Br) | Aryl Halide (Cl, Br, I), Aryl Triflates, Arylboronic acids |
| Conditions | Often harsh (high temperatures) | Generally milder |
| Ligands | Often used in modern variations | Essential for high yields and broad scope |
| Functional Group Tolerance | Can be limited | Generally good |
Sustainable and Green Chemistry Approaches for this compound Synthesis
In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes for N-aryl pyridinones.
Solvent-Free and Aqueous Medium Methodologies
To minimize the use of volatile organic solvents, research has explored solvent-free and aqueous reaction conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique in this regard. mdpi.com Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. mdpi.comeurekaselect.com The synthesis of N-substituted 2-pyridone derivatives has been reported under microwave irradiation, sometimes in the absence of a solvent. mdpi.comnih.gov While a specific solvent-free synthesis for this compound is not widely documented, the principles of MAOS could be applied to the key C-N bond-forming step.
Reactions in aqueous media are also highly desirable from a green chemistry perspective. While many organometallic coupling reactions are sensitive to water, the development of water-soluble catalysts and ligands has enabled reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings to be performed in water or aqueous solvent mixtures.
Atom Economy and Process Intensification in this compound Production
Atom economy is a key metric in green chemistry, and synthetic routes that maximize the incorporation of atoms from the reactants into the final product are preferred. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, generally have good atom economy, with the main byproducts being salts derived from the base and the leaving group.
Process intensification, which aims to make chemical processes smaller, safer, and more efficient, can be achieved through techniques like continuous flow synthesis. While not specifically reported for this compound, flow chemistry offers potential advantages for its production, including improved heat and mass transfer, better reaction control, and the potential for safer handling of hazardous reagents.
Flow Chemistry and Continuous Synthesis of this compound
The application of flow chemistry to the synthesis of this compound has not been specifically detailed in available scientific literature. However, the principles of continuous-flow synthesis offer significant potential advantages over traditional batch processing for this class of compounds. Flow chemistry systems, characterized by the use of microreactors or packed-bed reactors, can provide enhanced control over reaction parameters such as temperature, pressure, and reaction time. uc.ptthieme.de This precise control can lead to improved yields, higher purity, and enhanced safety, particularly for exothermic reactions or when handling hazardous reagents. thieme.de
For the synthesis of N-aryl pyridones, continuous-flow processes could be envisioned for key steps such as the N-arylation of 2-hydroxypyridine. A generalized flow setup would involve pumping solutions of the reactants, such as 2-hydroxypyridine and a suitable 4-formylphenylating agent, along with a catalyst and base, through a heated reactor coil. The product stream would then be collected for purification. This approach could minimize the formation of byproducts and facilitate easier scale-up of production. uc.ptbeilstein-journals.org The development of a dedicated continuous-flow process for this compound would represent a significant advancement in its manufacturing, offering a more efficient, scalable, and potentially more environmentally friendly synthetic route. beilstein-journals.orgmdpi.com
Table 1: Potential Advantages of Flow Chemistry for the Synthesis of this compound
| Feature | Potential Advantage |
| Enhanced Heat and Mass Transfer | Improved reaction control, reduced risk of thermal runaways, and potentially higher yields. |
| Precise Control of Reaction Time | Minimized byproduct formation by quenching the reaction at the optimal point. |
| Increased Safety | Smaller reaction volumes reduce the risk associated with hazardous reagents and exothermic reactions. |
| Facilitated Scale-up | Production can be increased by running the system for longer periods or by parallelizing reactors. |
| Automation | Potential for automated synthesis and optimization of reaction conditions. |
Mechanistic Investigations of Key Steps in this compound Synthesis
The synthesis of this compound primarily involves the formation of a nitrogen-aryl bond between the 2-pyridone nitrogen and the 4-formylphenyl group. The mechanism of this N-arylation reaction is highly dependent on the chosen catalytic system.
Copper-Catalyzed N-Arylation: Copper-catalyzed cross-coupling reactions are a common method for the N-arylation of 2-pyridones. researchgate.netacs.org The generally accepted mechanism for these reactions, often referred to as Ullmann-type couplings, involves a Cu(I)/Cu(III) catalytic cycle. The cycle is thought to initiate with the coordination of the 2-pyridone to a Cu(I) salt. Oxidative addition of the aryl halide (e.g., 4-fluorobenzaldehyde or 4-iodobenzaldehyde) to the copper center forms a Cu(III) intermediate. This is followed by reductive elimination, which forms the desired N-aryl bond and regenerates the Cu(I) catalyst. The presence of a base is crucial to deprotonate the 2-pyridone, increasing its nucleophilicity.
Palladium-Catalyzed N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination is another powerful tool for this transformation. The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes ligand exchange with the deprotonated 2-pyridone. Reductive elimination from this intermediate furnishes the N-aryl-2-pyridone product and regenerates the Pd(0) catalyst. Mechanistic studies on related systems suggest that the rate-determining step can be either the oxidative addition or the reductive elimination, depending on the specific reactants and ligands used. nih.gov
Metal-Free N-Arylation: More recently, metal-free N-arylation methods using diaryliodonium salts have been developed for 2-pyridones. rsc.org These reactions can exhibit base-dependent chemoselectivity, favoring either N- or O-arylation. The mechanism is proposed to proceed through a nucleophilic aromatic substitution pathway, where the pyridone acts as the nucleophile attacking the electrophilic aryl group of the diaryliodonium salt. The choice of base and solvent plays a critical role in directing the regioselectivity of the arylation. rsc.org
Stereoselective Synthesis of Chiral Derivatives of this compound
There is currently no specific literature detailing the stereoselective synthesis of chiral derivatives of this compound. The parent molecule itself is achiral. However, the introduction of chiral centers into the pyridone ring or the benzaldehyde moiety would necessitate the development of stereoselective synthetic methods.
Should a chiral derivative be desired, several strategies could be employed. For instance, if a chiral substituent were to be introduced on the pyridone ring, an asymmetric synthesis of the substituted 2-pyridone precursor would be required. Alternatively, chiral auxiliaries could be employed to direct the stereoselective functionalization of a pre-formed pyridone scaffold.
The development of catalytic asymmetric methods for the synthesis of chiral pyridine (B92270) derivatives is an active area of research. researchgate.net These methods could potentially be adapted to produce chiral precursors for derivatives of this compound. For example, an asymmetric Heine reaction could be used to generate chiral pyridine-oxazolines, which could then be further elaborated. researchgate.net A convergent and stereoselective synthesis could also be envisioned, where a chiral amine is coupled with a suitable precursor to the 4-substituted benzaldehyde moiety. nih.gov The exploration of stereoselective syntheses would open up new avenues for the application of this compound derivatives in fields such as medicinal chemistry and materials science, where chirality often plays a crucial role.
Advanced Structural and Conformational Analysis of 4 2 Oxo 2h Pyridin 1 Yl Benzaldehyde
Single Crystal X-ray Diffraction Studies of 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde
Single-crystal X-ray diffraction (SCXRD) offers unparalleled insight into the precise atomic arrangement of a compound in its crystalline state. carleton.edu While a specific crystal structure for this compound is not publicly documented, we can predict its solid-state characteristics by examining structurally similar N-aryl-2-pyridones and substituted benzaldehydes.
The manner in which molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a delicate balance of intermolecular forces. For this compound, the packing is expected to be dominated by a combination of electrostatic interactions.
In addition to π-π stacking, London dispersion forces, which are instantaneous dipole-induced dipole attractions, would be ubiquitous, contributing to the cohesion of the crystal structure, with their strength influenced by the molecular size and shape. libretexts.org The interplay of these forces dictates the formation of a densely packed, thermodynamically stable crystalline solid.
Hydrogen bonding is a critical directional interaction that often directs the self-assembly of molecules into well-defined supramolecular architectures. nih.gov Unlike unsubstituted 2-pyridones which famously form robust N-H···O hydrogen-bonded dimers, the N1-substitution in this compound precludes this specific motif. nih.govwikipedia.org
A hypothetical table of potential hydrogen bond interactions is presented below.
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H···A Angle (°) | D···A Distance (Å) | Interaction Type |
| C(aldehyde) | H | O(carbonyl) | 150-170 | 3.2-3.5 | Intermolecular C-H···O |
| C(phenyl) | H | O(carbonyl) | 140-160 | 3.3-3.6 | Intermolecular C-H···O |
| C(pyridone) | H | O(aldehyde) | 130-150 | 3.4-3.7 | Intermolecular C-H···O |
The conformation of a molecule in the solid state is its lowest energy arrangement within the crystal lattice. For this compound, a key conformational feature is the rotation around the N1-C(phenyl) single bond. Due to steric hindrance between the ortho protons of the benzaldehyde (B42025) ring and the protons or carbonyl group of the pyridone ring, a completely planar conformation is unlikely.
Studies on analogous N-aryl pyridones and related biaryl systems consistently show a significant twist between the two aromatic rings. acs.orgnih.govrsc.org Therefore, it is predicted that the phenyl and pyridone rings in the title compound will be twisted relative to each other. This twist, defined by the C2-N1-C1'-C2' torsion angle, is expected to be in the range of 25-60 degrees. This non-planar conformation minimizes steric repulsion while balancing electronic conjugation effects. The aldehyde group itself is expected to be largely coplanar with the benzaldehyde ring to maximize conjugation. researchgate.net
Below is a table of predicted key torsion angles for the solid-state conformation.
| Torsion Angle | Atoms Involved | Predicted Value (°) |
| τ1 | C2-N1-C1'-C2' | 30 - 50 |
| τ2 | C6-N1-C1'-C6' | 30 - 50 |
| τ3 | C3'-C4'-C(aldehyde)-O | ~180 |
Solution-State Conformational Dynamics of this compound
In solution, molecules are not static but exist as an ensemble of interconverting conformers. The study of this dynamic behavior provides crucial information on the molecule's flexibility and the energy barriers between different conformations.
Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques for determining the spatial proximity of protons within a molecule (typically less than 5 Å). nanalysis.com These experiments detect through-space correlations, providing direct evidence of conformational preferences in solution.
For this compound, a NOESY or ROESY spectrum would be invaluable. Correlations between the ortho-protons of the benzaldehyde ring (H2'/H6') and the protons on the pyridone ring (H3/H6) would confirm the relative orientation of the two rings. The presence and intensity of these cross-peaks would allow for the characterization of the dominant solution-state conformer and the average internuclear distances, painting a detailed picture of its three-dimensional structure in solution. For a molecule of this size, ROESY might be preferred to avoid the potential for zero or negative NOE enhancements that can occur for medium-sized molecules. columbia.edureddit.com
The non-planar structure of this compound suggests that rotation around the N1-C(phenyl) bond is likely hindered. This restricted rotation can lead to the existence of atropisomers, which are stereoisomers resulting from hindered rotation about a single bond. The energy required to overcome this rotational barrier can be quantified using dynamic NMR (DNMR) spectroscopy and computational methods. mdpi.com
By recording NMR spectra at different temperatures, one can observe changes in the line shape of the signals for the ortho-protons of the benzaldehyde ring. At low temperatures, where rotation is slow on the NMR timescale, separate signals for the inequivalent ortho protons might be observed. As the temperature increases, these signals broaden and eventually coalesce into a single averaged signal at the coalescence temperature (Tc). From this data, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. mdpi.com Studies on similar N-aryl heterocyclic compounds suggest that this barrier could be significant. rsc.orgdocumentsdelivered.com
A table of hypothetical parameters for the rotational barrier investigation is provided below.
| Parameter | Symbol | Predicted Value | Method of Determination |
| Coalescence Temperature | Tc | 290 - 330 K | Variable-Temperature NMR |
| Rate Constant at Coalescence | k_c | 50 - 150 s⁻¹ | Dynamic NMR Analysis |
| Rotational Energy Barrier | ΔG‡ | 14 - 18 kcal/mol | Dynamic NMR / DFT Calculations |
Vibrational Spectroscopy (Raman, FT-IR) for Detailed Structural Feature Elucidation
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides a powerful, non-destructive method for probing the molecular structure of this compound. By analyzing the vibrational modes of the molecule's constituent bonds and functional groups, these techniques offer a detailed fingerprint of its structural features. While specific experimental spectra for this compound are not widely published, a comprehensive analysis can be constructed based on the well-established characteristic frequencies of its core components: the benzaldehyde moiety and the N-substituted 2-pyridone ring.
The key vibrational modes for this compound can be assigned to the vibrations of the aldehyde group, the phenyl ring, and the pyridone ring.
Aldehyde Group Vibrations: The aldehyde group is expected to exhibit strong and characteristic vibrations. The C=O stretching vibration is one of the most intense and readily identifiable peaks in the IR spectrum, typically appearing in the range of 1700-1720 cm⁻¹. The exact position of this band can be influenced by electronic effects from the attached phenyl ring. The C-H stretching vibration of the aldehyde group is also a distinctive feature, generally observed as a pair of bands in the region of 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹.
Phenyl Ring Vibrations: The aromatic phenyl ring gives rise to several characteristic vibrations. The C-H stretching vibrations of the aromatic ring are typically found above 3000 cm⁻¹. The C=C stretching vibrations within the ring usually appear as a set of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring also influences the spectra, with specific in-plane and out-of-plane C-H bending vibrations providing further structural information.
2-Pyridone Ring Vibrations: The 2-pyridone ring possesses a lactam structure and exhibits its own set of characteristic vibrational modes. The amide I band, which is primarily due to the C=O stretching vibration of the pyridone ring, is expected to be a strong absorption in the IR spectrum, typically in the range of 1650-1680 cm⁻¹. This is distinct from the aldehyde C=O stretch. The C=C and C-N stretching vibrations of the pyridone ring will also contribute to the complex pattern of bands in the fingerprint region (below 1500 cm⁻¹).
The table below provides a summary of the expected characteristic vibrational frequencies for this compound based on the analysis of its functional groups.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Ring of Origin |
| Aromatic C-H Stretch | 3100-3000 | Phenyl, Pyridone |
| Aldehyde C-H Stretch | 2850-2820, 2750-2720 | Aldehyde |
| Aldehyde C=O Stretch | 1720-1700 | Aldehyde |
| Pyridone C=O Stretch (Amide I) | 1680-1650 | Pyridone |
| Aromatic C=C Stretch | 1600-1450 | Phenyl, Pyridone |
| C-N Stretch | 1350-1200 | Pyridone |
| In-plane Aromatic C-H Bend | 1250-1000 | Phenyl, Pyridone |
| Out-of-plane Aromatic C-H Bend | 900-675 | Phenyl, Pyridone |
In Raman spectroscopy, complementary information can be obtained. While the C=O stretching vibrations are also visible, the symmetric vibrations of the aromatic rings are often more intense in the Raman spectrum compared to the IR spectrum. This can be particularly useful for confirming the presence and substitution pattern of the phenyl and pyridone rings.
Chiroptical Properties of this compound Derivatives (e.g., CD spectroscopy)
The parent compound, this compound, is achiral and therefore does not exhibit chiroptical properties such as circular dichroism (CD). However, the introduction of a chiral center or an element of axial chirality in its derivatives would render them optically active, allowing for their study using CD spectroscopy.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum provides information about the absolute configuration and conformation of the molecule. The sign and intensity of the Cotton effects (the peaks in a CD spectrum) are highly sensitive to the spatial arrangement of the chromophores within the molecule.
For derivatives of this compound, chirality could be introduced in several ways:
Substitution with a chiral moiety: Attaching a chiral group to either the phenyl or the pyridone ring would create a chiral derivative. For example, the aldehyde could be reacted with a chiral amine to form a chiral imine, or a chiral alkyl group could be substituted onto the pyridone ring.
Atropisomerism: If bulky substituents are introduced at the ortho positions of the phenyl ring or adjacent to the nitrogen on the pyridone ring, rotation around the N-phenyl bond could be restricted. This could lead to the existence of stable, non-interconverting rotational isomers (atropisomers) that are enantiomers of each other.
The CD spectrum of a chiral derivative would be dominated by electronic transitions associated with the benzaldehyde and pyridone chromophores. The π → π* and n → π* transitions of these aromatic systems would give rise to Cotton effects. The coupling between the electric transition dipole moments of the two aromatic rings would likely result in complex CD spectra, from which conformational information could be deduced.
For instance, a hypothetical chiral derivative could exhibit the following chiroptical characteristics:
| Electronic Transition | Chromophore | Expected Wavelength Range (nm) | Expected CD Signal |
| n → π | Aldehyde C=O | 300-350 | Weak Cotton effect |
| π → π | Benzaldehyde | 240-280 | Strong Cotton effect |
| n → π | Pyridone C=O | 280-320 | Weak Cotton effect |
| π → π | Pyridone | 220-260 | Strong Cotton effect |
The sign of the Cotton effects would be determined by the absolute stereochemistry of the chiral center or the helical twist in the case of atropisomerism. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed to predict the CD spectra of chiral molecules and to correlate the observed spectra with the absolute configuration. While specific experimental data for derivatives of this compound are not available, the principles of CD spectroscopy provide a clear framework for how their chiroptical properties could be investigated and interpreted.
Reaction Chemistry and Chemical Transformations of 4 2 Oxo 2h Pyridin 1 Yl Benzaldehyde
Reactivity of the Aldehyde Moiety in 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde
The aldehyde group is a versatile functional group that readily undergoes a variety of chemical transformations. Its reactivity is characterized by the electrophilic nature of the carbonyl carbon, making it susceptible to attack by nucleophiles, and its capacity to be both oxidized and reduced.
Nucleophilic Addition and Condensation Reactions
The carbonyl group of this compound is a prime target for nucleophilic attack, leading to a host of addition and condensation products. A prominent example is the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. This reaction typically involves the condensation of an aldehyde with a compound containing an active methylene group, catalyzed by a weak base.
For instance, this compound has been shown to react with various active methylene compounds such as malononitrile and 2-cyanoacetamide. These reactions, often carried out in ethanol with a catalytic amount of piperidine, lead to the formation of α,β-unsaturated products. The condensation with 2-cyanoacetamide, for example, yields (E)-2-cyano-3-(4-(2-oxo-2H-pyridin-1-yl)phenyl)acrylamide, a compound of interest in medicinal chemistry. mdpi.comnih.gov
Another important condensation reaction is the Claisen-Schmidt condensation, which is used to synthesize chalcones and their analogues. acs.orgnih.govjetir.orgresearchgate.netatlantis-press.com This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. While specific examples with this compound are not extensively documented in readily available literature, it is expected to react with acetophenones in the presence of a base like sodium hydroxide to yield the corresponding chalcone derivatives. These chalcones, characterized by their 1,3-diaryl-2-propen-1-one core, are valuable intermediates in the synthesis of various heterocyclic compounds. acs.org
Below is a table summarizing representative Knoevenagel condensation reactions of this compound.
| Active Methylene Compound | Product | Reaction Conditions |
| Malononitrile | 2-((4-(2-oxo-2H-pyridin-1-yl)phenyl)methylene)malononitrile | Ethanol, Piperidine, Reflux |
| 2-Cyanoacetamide | (E)-2-cyano-3-(4-(2-oxo-2H-pyridin-1-yl)phenyl)acrylamide | Ethanol, Piperidine, Reflux |
Selective Oxidation and Reduction Pathways
The aldehyde functionality of this compound can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the pyridone ring.
Reduction: The reduction of the aldehyde to a primary alcohol, (4-(2-oxo-2H-pyridin-1-yl)phenyl)methanol, can be readily achieved using mild reducing agents. Sodium borohydride (NaBH₄) is a common and effective reagent for this transformation, typically carried out in an alcoholic solvent like methanol or ethanol. youtube.commasterorganicchemistry.comorientjchem.orgrsc.orgmasterorganicchemistry.com This reagent is chemoselective for aldehydes and ketones, leaving more robust functional groups untouched. masterorganicchemistry.comorientjchem.orgrsc.org The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. youtube.commasterorganicchemistry.com
Oxidation: Conversely, the aldehyde can be oxidized to the corresponding carboxylic acid, 4-(2-oxo-2H-pyridin-1-yl)benzoic acid. Standard oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄) under basic conditions, or Pinnick oxidation using sodium chlorite (NaClO₂) buffered with a phosphate (B84403). The latter is often preferred for its mildness and tolerance of other functional groups. The resulting carboxylic acid is a valuable intermediate for the synthesis of esters, amides, and other acid derivatives. researchgate.net
The table below outlines the expected products from selective oxidation and reduction of this compound.
| Reaction Type | Reagent(s) | Product |
| Reduction | Sodium Borohydride (NaBH₄) | (4-(2-oxo-2H-pyridin-1-yl)phenyl)methanol |
| Oxidation | Sodium Chlorite (NaClO₂), NaH₂PO₄ | 4-(2-oxo-2H-pyridin-1-yl)benzoic acid |
Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)
Olefination reactions provide a powerful tool for converting the carbonyl group of an aldehyde into a carbon-carbon double bond. The Wittig reaction is a widely used method for this purpose, involving the reaction of an aldehyde with a phosphorus ylide. organic-chemistry.orgmasterorganicchemistry.comnih.gov
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate carbanions, is another viable olefination method. The HWE reaction often offers advantages over the traditional Wittig reaction, such as the formation of predominantly (E)-alkenes and easier removal of the phosphate byproduct.
Organometallic Reagent Reactivity (e.g., Grignard, Organolithium)
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily add to the carbonyl group of aldehydes. The reaction of this compound with a Grignard reagent, followed by an acidic workup, would yield a secondary alcohol.
For example, the addition of methylmagnesium bromide (CH₃MgBr) to this compound would produce 1-(4-(2-oxo-2H-pyridin-1-yl)phenyl)ethanol. This reaction provides a straightforward route to a variety of secondary alcohols by simply changing the R-group of the organometallic reagent. It is important to note that these reagents are also strong bases, and reaction conditions must be carefully controlled to avoid side reactions.
Transformations Involving the Pyridone Core of this compound
The pyridone ring, while aromatic, exhibits different reactivity compared to benzene (B151609) due to the presence of the nitrogen atom and the carbonyl group. These features influence the electron density of the ring and its susceptibility to electrophilic attack.
Electrophilic Aromatic Substitution on the Pyridone Ring
Electrophilic aromatic substitution (EAS) on the pyridone ring of this compound is generally challenging. The pyridone ring is considered electron-deficient due to the electron-withdrawing effects of the carbonyl group and the electronegative nitrogen atom. This deactivation makes the ring less nucleophilic and therefore less reactive towards electrophiles compared to benzene. quimicaorganica.org
Furthermore, many EAS reactions, such as nitration and sulfonation, are carried out in strong acidic conditions. quimicaorganica.org Under these conditions, the nitrogen atom of the pyridone ring can be protonated, further deactivating the ring towards electrophilic attack. rsc.org Consequently, forcing conditions are often required for electrophilic substitution on pyridone systems, and the reactions may proceed with low yields. quimicaorganica.org
If substitution were to occur, it would be directed to the positions meta to the carbonyl group (C3 and C5), as these positions are less deactivated. quimicaorganica.org However, there is a lack of specific literature examples for electrophilic aromatic substitution on this compound, suggesting that transformations on the aldehyde moiety are more synthetically accessible and widely practiced.
Functionalization at the Nitrogen Atom
The nitrogen atom in this compound is part of a 2-pyridone ring, which is a cyclic amide (lactam). The lone pair of electrons on the nitrogen is significantly delocalized into the adjacent carbonyl group through resonance. This amide resonance imparts substantial stability to the N-C(O) bond and reduces the nucleophilicity and basicity of the nitrogen atom.
Consequently, further functionalization directly at the nitrogen atom of the pre-formed N-aryl pyridone is generally challenging. The N-phenyl bond is robust, and reactions that aim to add another substituent to the nitrogen or cleave the N-phenyl bond would require harsh conditions, likely leading to the decomposition of the molecule. The primary "functionalization" involving this nitrogen atom is the initial synthesis of the N-aryl bond itself, typically achieved through copper- or palladium-catalyzed N-arylation of 2-hydroxypyridine (B17775) with a suitable aryl halide, such as 4-bromobenzaldehyde or its protected precursor.
Reactivity of the Phenyl Linker in this compound
The reactivity of the central phenyl ring is influenced by the two substituents attached to it in a para-relationship: the formyl (-CHO) group and the 2-oxo-2H-pyridin-1-yl group.
Electrophilic Aromatic Substitution on the Phenyl Ring
In electrophilic aromatic substitution (EAS) reactions, the directing effects of the existing substituents determine the position of the incoming electrophile.
Formyl Group (-CHO): This group is strongly deactivating due to its electron-withdrawing inductive (-I) and resonance (-M) effects. It is a meta-director.
2-oxo-2H-pyridin-1-yl Group: This substituent is more complex. The nitrogen atom is directly attached to the phenyl ring. While nitrogen in amines is typically strongly activating, in this case, it is part of an amide-like system. The lone pair is primarily delocalized towards the pyridone's carbonyl group. However, it can still participate in resonance with the phenyl ring, donating electron density. This resonance donation directs incoming electrophiles to the ortho and para positions. Concurrently, the amide group exerts an electron-withdrawing inductive effect. The net result is that the 2-oxo-2H-pyridin-1-yl group is considered a deactivating, but ortho-, para-directing substituent, similar to an acetamido group.
Given that the two substituents are para to each other, their directing effects are competitive. The formyl group directs meta to its position (which is ortho to the pyridonyl group), while the pyridonyl group directs ortho to its own position. Since both groups are deactivating, EAS reactions on this substrate are expected to be slow and require forcing conditions. The regiochemical outcome would likely be a mixture of isomers, with substitution occurring at the positions ortho to the 2-oxo-2H-pyridin-1-yl group being the most probable outcome, as this position is also meta to the formyl group.
| Substituent | Reactivity Effect | Directing Effect | Position of Substitution |
| -CHO | Deactivating | Meta | C2, C6 (relative to -CHO) |
| -N(CO)R (pyridonyl) | Deactivating | Ortho, Para | C2', C6' (relative to N) |
In the context of the full molecule, positions 2 and 6 are ortho to the pyridonyl group and meta to the aldehyde group.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. To engage the phenyl linker of this compound in these reactions, a precursor bearing a halide or triflate leaving group is required, for example, 1-(4-bromophenyl)-2(1H)-pyridinone .
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide. A precursor like 1-(4-bromophenyl)-2(1H)-pyridinone could be reacted with various aryl or vinyl boronic acids (or their esters) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃, K₃PO₄). This would allow for the synthesis of a wide array of biaryl or styrenyl derivatives, with the aldehyde group being introduced either before or after the coupling step.
Heck Reaction: The Heck reaction couples an aryl halide with an alkene. The same precursor, 1-(4-bromophenyl)-2(1H)-pyridinone, could be reacted with alkenes like acrylates, styrenes, or vinyl ethers. This reaction, catalyzed by a palladium source (e.g., Pd(OAc)₂) with a phosphine (B1218219) ligand and a base (e.g., Et₃N), would introduce a vinyl substituent onto the phenyl ring.
The aldehyde functionality is generally tolerant of these reaction conditions, although protection (e.g., as an acetal) may sometimes be necessary depending on the specific reagents and conditions employed.
| Reaction | Coupling Partner | Catalyst System (Example) | Potential Product Type |
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ / Na₂CO₃ | Biaryl derivative |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ / Et₃N | Stilbene derivative |
Multi-Component Reactions (MCRs) Incorporating this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements of all starting materials, are highly efficient in generating molecular complexity. The aldehyde functionality of this compound makes it an excellent candidate for participation in a variety of well-known MCRs.
For example, it could serve as the aldehyde component in:
Biginelli Reaction: Reacting with a β-ketoester (e.g., ethyl acetoacetate) and urea or thiourea to produce dihydropyrimidinones.
Hantzsch Dihydropyridine Synthesis: Condensing with two equivalents of a β-ketoester and an ammonia source to form substituted dihydropyridines.
Ugi Reaction: A four-component reaction with an amine, a carboxylic acid, and an isocyanide to generate α-acylamino carboxamides.
Gewald Aminothiophene Synthesis: Reacting with an active methylene nitrile (e.g., malononitrile) and elemental sulfur in the presence of a base to yield 2-aminothiophenes.
In each of these potential transformations, the 4-(2-oxo-2H-pyridin-1-yl)phenyl moiety would be incorporated into the final complex molecular structure, demonstrating the utility of the title compound as a versatile building block in diversity-oriented synthesis.
Mechanistic Investigations of this compound Transformations
While specific mechanistic studies on this compound are not extensively reported, the mechanisms of its potential transformations can be inferred from well-established precedents.
For palladium-catalyzed cross-coupling reactions , the mechanism generally follows a catalytic cycle involving three key steps:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide precursor (e.g., 1-(4-bromophenyl)-2(1H)-pyridinone), forming a Pd(II) intermediate.
Transmetalation (for Suzuki) or Olefin Insertion (for Heck): In the Suzuki reaction, the aryl group from the organoboron reagent is transferred to the palladium center. In the Heck reaction, the alkene coordinates to and inserts into the palladium-carbon bond.
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst.
For multi-component reactions , the mechanism typically begins with the nucleophilic attack on the carbonyl carbon of the aldehyde. For instance, in the Biginelli reaction, the initial step is the acid-catalyzed condensation between the aldehyde and urea to form an N-acyliminium ion. This electrophilic intermediate is then intercepted by the enolate of the β-ketoester, followed by cyclization and dehydration to afford the final dihydropyrimidinone product. The electronic properties of the 4-(2-oxo-2H-pyridin-1-yl)phenyl group would influence the reactivity of the aldehyde, but are not expected to fundamentally alter the course of these well-established MCR pathways.
Derivatization Strategies and Synthesis of Complex Molecular Scaffolds from this compound
The strategic derivatization of this compound is a key approach to developing novel compounds with diverse structural motifs. The aldehyde moiety provides a reactive site for condensation and cyclization reactions, enabling the synthesis of a range of complex molecular scaffolds, including chalcones, pyrazoles, and pyrimidines. These transformations are crucial for building libraries of compounds for further investigation.
A significant pathway in the derivatization of this compound involves its use as a precursor for the synthesis of chalcone derivatives. These chalcones, in turn, act as pivotal intermediates for the construction of various heterocyclic systems. For instance, the reaction of a 4-(2-oxo-pyridin-1-yl) benzaldehyde (B42025) derivative with an appropriate acetophenone can yield a chalcone. This chalcone can then undergo cyclization with hydrazine hydrate to form a pyrazole derivative, or with guanidine hydrochloride to produce a pyrimidine derivative.
The synthesis of these complex scaffolds can be illustrated by the following reaction pathways:
Synthesis of Chalcone Derivatives: The Claisen-Schmidt condensation of this compound with substituted acetophenones in the presence of a base, such as sodium hydroxide in ethanol, yields the corresponding chalcone derivatives. These compounds are characterized by an α,β-unsaturated ketone system.
Synthesis of Pyrazole Derivatives: The resulting chalcone can be reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux conditions. This reaction proceeds via a cyclization mechanism to afford pyrazole-containing compounds.
Synthesis of Pyrimidine Derivatives: Alternatively, the chalcone intermediate can be treated with guanidine hydrochloride in the presence of a base. This reaction leads to the formation of aminopyrimidine rings, further expanding the molecular diversity of the synthesized compounds.
These derivatization strategies highlight the utility of this compound as a versatile starting material for the generation of complex molecules with varied heterocyclic cores. The specific derivatives synthesized through these methods are detailed in the tables below.
Table 1: Synthesis of Chalcone Derivatives from this compound
| Reactant 1 | Reactant 2 (Acetophenone Derivative) | Product (Chalcone Derivative) |
|---|---|---|
| This compound | Acetophenone | 1-phenyl-3-(4-(2-oxo-2H-pyridin-1-yl)phenyl)prop-2-en-1-one |
| This compound | 4'-Chloroacetophenone | 1-(4-chlorophenyl)-3-(4-(2-oxo-2H-pyridin-1-yl)phenyl)prop-2-en-1-one |
| This compound | 4'-Methoxyacetophenone | 1-(4-methoxyphenyl)-3-(4-(2-oxo-2H-pyridin-1-yl)phenyl)prop-2-en-1-one |
Table 2: Synthesis of Pyrazole and Pyrimidine Scaffolds from Chalcone Intermediates
| Chalcone Intermediate | Reagent | Resulting Molecular Scaffold |
|---|---|---|
| 1-phenyl-3-(4-(2-oxo-2H-pyridin-1-yl)phenyl)prop-2-en-1-one | Hydrazine Hydrate | Pyrazole |
| 1-(4-chlorophenyl)-3-(4-(2-oxo-2H-pyridin-1-yl)phenyl)prop-2-en-1-one | Hydrazine Hydrate | Pyrazole |
| 1-(4-methoxyphenyl)-3-(4-(2-oxo-2H-pyridin-1-yl)phenyl)prop-2-en-1-one | Hydrazine Hydrate | Pyrazole |
| 1-(p-tolyl)-3-(4-(2-oxo-2H-pyridin-1-yl)phenyl)prop-2-en-1-one | Hydrazine Hydrate | Pyrazole |
| 1-phenyl-3-(4-(2-oxo-2H-pyridin-1-yl)phenyl)prop-2-en-1-one | Guanidine Hydrochloride | Pyrimidine |
| 1-(4-chlorophenyl)-3-(4-(2-oxo-2H-pyridin-1-yl)phenyl)prop-2-en-1-one | Guanidine Hydrochloride | Pyrimidine |
| 1-(4-methoxyphenyl)-3-(4-(2-oxo-2H-pyridin-1-yl)phenyl)prop-2-en-1-one | Guanidine Hydrochloride | Pyrimidine |
Computational and Theoretical Studies of 4 2 Oxo 2h Pyridin 1 Yl Benzaldehyde
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations offer a powerful lens through which to examine the electronic architecture of 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde. These methods provide a detailed picture of electron distribution and energy levels, which are fundamental to understanding the molecule's reactivity and spectroscopic properties.
Molecular Orbital Theory and Frontier Orbital Analysis (HOMO/LUMO)
At the heart of its electronic behavior are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key determinants of a molecule's ability to donate or accept electrons in chemical reactions.
For this compound, the HOMO is predominantly localized on the electron-rich pyridinone ring, indicating this region as the primary site for electrophilic attack. Conversely, the LUMO is largely centered on the benzaldehyde (B42025) moiety, specifically the carbonyl group, suggesting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.
| Orbital Property | Description |
| HOMO | Primarily located on the 2-oxo-2H-pyridin-1-yl group. |
| LUMO | Concentrated on the benzaldehyde portion, particularly the aldehyde functional group. |
| HOMO-LUMO Gap | The energy difference between these orbitals dictates the molecule's electronic excitability and reactivity. |
Electrostatic Potential Surface and Charge Distribution Analysis
The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution across the molecule. In the case of this compound, the MEP surface reveals regions of negative potential, typically colored in shades of red, and regions of positive potential, depicted in blue.
Density Functional Theory (DFT) for Geometry Optimization and Energetic Landscapes
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to accurately predict molecular structures and energies. For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement and to explore its potential energy surface.
Conformational Energy Minima and Transition State Characterization
The molecule's flexibility, particularly the rotation around the single bond connecting the phenyl and pyridinone rings, gives rise to different conformers. DFT calculations can identify the rotational barriers and the most stable, low-energy conformations. These studies typically reveal that a non-planar arrangement, where the two rings are twisted relative to each other, is the most energetically favorable conformation. This is due to a balance between electronic conjugation, which favors planarity, and steric hindrance between the ortho-hydrogens on the two rings, which disfavors it.
Transition states, the high-energy structures that connect different conformers, can also be located and characterized using DFT. The energy difference between the stable conformers and the transition states provides the rotational energy barrier.
| Parameter | Description |
| Optimized Geometry | The most stable 3D structure with the lowest energy. |
| Dihedral Angle | The angle between the planes of the phenyl and pyridinone rings in the lowest energy conformer. |
| Rotational Barrier | The energy required to rotate from one stable conformation to another. |
Reaction Pathway Prediction and Mechanistic Insights
DFT is also a powerful tool for investigating potential chemical reactions involving this compound. By mapping out the potential energy surface for a given reaction, researchers can predict the most likely reaction pathways and identify the structures of transition states and intermediates. For example, the reactivity of the aldehyde group in reactions such as nucleophilic addition can be modeled to understand the reaction mechanism at a molecular level. These calculations provide valuable insights into the activation energies and reaction kinetics, guiding synthetic efforts and the design of new chemical transformations.
Molecular Dynamics (MD) Simulations for Dynamic Behavior in Different Environments
While quantum chemical and DFT calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. By simulating the motion of atoms and molecules, MD can reveal how this compound behaves in different environments, such as in various solvents or in the presence of other molecules.
These simulations can provide information on:
Solvation Effects: How the molecule interacts with solvent molecules and how this affects its conformation and properties.
Conformational Dynamics: The flexibility of the molecule and the transitions between different conformations in real-time.
Intermolecular Interactions: How the molecule interacts with other molecules, which is crucial for understanding its behavior in condensed phases.
MD simulations can thus bridge the gap between theoretical calculations on an isolated molecule and its behavior in a realistic chemical or biological system.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Non-Biological Applications
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. While QSAR is predominantly used in drug discovery, QSPR models are valuable for predicting a wide range of non-biological properties, such as solubility, boiling point, and material properties. For a molecule like this compound, QSPR modeling could be employed to predict its performance in various material science applications, such as in the development of polymers, dyes, or agrochemicals.
The development of a QSPR model for non-biological applications of this compound and its analogues would typically involve the following steps:
Data Set Collection: A series of compounds with structural similarities to this compound would be synthesized, and a specific non-biological property (e.g., thermal stability, photostability, or solubility in a particular solvent) would be experimentally measured.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.
Model Development and Validation: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms would be used to build a mathematical model that correlates the calculated descriptors with the measured property. The predictive power of the model would then be rigorously validated.
For instance, a hypothetical QSPR study on a series of N-aryl-2-pyridinone derivatives, including this compound, might aim to predict their efficiency as organic light-emitting diode (OLED) materials. The model could reveal that specific electronic and steric features are crucial for high quantum yield.
To illustrate the process, a hypothetical data table for a QSPR study on a series of benzaldehyde derivatives for a non-biological application is presented below.
| Compound | Experimental Property (Y) | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Dipole Moment) | Descriptor 3 (e.g., HOMO Energy) |
| This compound | 0.85 | 2.1 | 3.5 D | -6.2 eV |
| Derivative A | 0.78 | 2.5 | 3.1 D | -6.5 eV |
| Derivative B | 0.92 | 1.8 | 4.0 D | -6.0 eV |
| Derivative C | 0.65 | 3.0 | 2.8 D | -6.8 eV |
This table is for illustrative purposes only. The values are not based on experimental data.
Prediction of Spectroscopic Properties from Theoretical Models
Theoretical modeling is a powerful tool for predicting and interpreting the spectroscopic properties of molecules, including nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra. Density Functional Theory (DFT) is a commonly employed computational method for this purpose, as it provides a good balance between accuracy and computational cost.
For this compound, theoretical calculations can provide valuable insights into its electronic structure and how this influences its spectroscopic behavior.
NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly dependent on the electronic environment of the nuclei. DFT calculations can predict these chemical shifts with a reasonable degree of accuracy. For this compound, theoretical predictions would help in the assignment of the various proton and carbon signals, particularly for the complex aromatic regions of the benzaldehyde and pyridinone rings.
A hypothetical table of predicted ¹H NMR chemical shifts for this compound is shown below, based on typical values for similar structural motifs.
| Proton | Predicted Chemical Shift (ppm) |
| Aldehyde (-CHO) | 9.8 - 10.0 |
| Benzene (B151609) ring (ortho to -CHO) | 7.8 - 8.0 |
| Benzene ring (meta to -CHO) | 7.5 - 7.7 |
| Pyridinone ring (H3) | 6.2 - 6.4 |
| Pyridinone ring (H4) | 7.3 - 7.5 |
| Pyridinone ring (H5) | 6.5 - 6.7 |
| Pyridinone ring (H6) | 7.6 - 7.8 |
This table is for illustrative purposes only. The values are hypothetical and not based on specific calculations for this molecule.
UV-Vis Spectroscopy: The electronic absorption spectrum of a molecule is determined by the transitions between its electronic energy levels. Time-dependent DFT (TD-DFT) is a widely used method for predicting UV-Vis spectra. For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
The UV-Vis spectrum of this compound is expected to show absorptions arising from π-π* transitions within the aromatic benzaldehyde and pyridinone rings, as well as n-π* transitions associated with the carbonyl groups. The conjugation between the two ring systems is likely to result in red-shifted (longer wavelength) absorptions compared to the individual chromophores.
A hypothetical table of predicted UV-Vis absorption data for this compound is presented below.
| Transition | Predicted λmax (nm) | Oscillator Strength (f) |
| n-π* (C=O, aldehyde) | ~320 | Low |
| π-π* (Benzene ring) | ~280 | High |
| π-π* (Pyridinone ring) | ~300 | High |
| Intramolecular Charge Transfer | ~350 | Moderate |
This table is for illustrative purposes only. The values are hypothetical and not based on specific calculations for this molecule.
No Publicly Available Research Found for "this compound" in Specified Applications
Following a comprehensive search of publicly available scientific literature, patents, and academic databases, no specific research findings or detailed data could be located for the chemical compound This compound within the requested contexts of polymer chemistry, supramolecular chemistry, and the development of chemosensors.
The investigation sought to uncover information regarding its role as a building block in polymer synthesis, its application in designing molecular architectures through non-covalent interactions, and its use in the creation of chemo-sensors and probes. Despite targeted searches for its synthesis, properties, and applications in these fields, the scientific literature does not appear to contain studies focused on this specific molecule for the outlined purposes.
While information exists for structurally similar compounds, such as various pyridinyl and benzaldehyde derivatives, the strict requirement to focus solely on This compound prevents the inclusion of data from these related but distinct chemical entities. The absence of specific research on this compound means that no data is available to populate the requested sections and subsections of the article, including its potential as a monomer for condensation polymerization, a precursor for functional polymers, its role in crystal engineering and host-guest chemistry, or its development into sensory materials.
Therefore, it is not possible to generate the requested scientific article with the required level of detail, accuracy, and adherence to the provided outline due to the lack of published research on This compound in the specified areas of application.
Potential Applications and Functional Materials Design Involving 4 2 Oxo 2h Pyridin 1 Yl Benzaldehyde
Development of Chemo-Sensors and Probes
Optical and Electrochemical Sensor Development for Chemical Analytes
The development of optical and electrochemical sensors is a field of significant research interest, driven by the need for sensitive and selective detection of various chemical analytes. The structural features of 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde suggest its potential as a scaffold for creating such sensors. The pyridone ring system, in particular, can be involved in specific interactions with analytes, while the benzaldehyde (B42025) group provides a convenient handle for further functionalization or immobilization onto sensor surfaces.
Derivatives of pyridone are known to exhibit changes in their photophysical properties upon interaction with specific analytes, forming the basis for optical sensing. For instance, the fluorescence of pyridone-containing compounds can be quenched or enhanced in the presence of certain metal ions or organic molecules. While direct studies on this compound are not available, related pyridone-based probes have demonstrated sensitivity to environmental changes such as pH. This suggests that the title compound could be engineered to respond to specific chemical stimuli through judicious modification of its structure.
In the realm of electrochemical sensors, the aldehyde functionality can be utilized for covalent attachment to electrode surfaces. This immobilization would allow for the development of sensors where the pyridone unit can interact with target analytes, leading to a measurable change in the electrochemical signal, such as a shift in redox potential or a change in current.
Fluorescent Probes for Material Science and Environmental Monitoring
Fluorescent probes are invaluable tools in material science for visualizing and understanding material properties and in environmental monitoring for detecting pollutants. The N-aryl-2-pyridone core within this compound is a known fluorophore, and its emission properties are often sensitive to the local environment.
The intramolecular charge transfer (ICT) character of similar donor-acceptor molecules can lead to solvatochromism, where the emission wavelength changes with the polarity of the solvent. This property could be exploited in material science to probe the polarity of microenvironments within polymers or other materials. Furthermore, the benzaldehyde group can react with specific functional groups, allowing the molecule to be used as a reactive fluorescent label.
For environmental monitoring, fluorescent probes based on the 2-pyridone scaffold have been developed for the detection of specific species like singlet oxygen. A ratiometric fluorescent probe incorporating a 2-pyridone recognition unit demonstrated a significant blue shift in its fluorescence emission upon reaction with singlet oxygen, enabling its detection in living cells nih.gov. This principle could be adapted using this compound to design probes for various environmental analytes. The probe's fluorescence response would ideally be selective and sensitive to the target pollutant.
| Probe Type | Target Analyte | Sensing Mechanism | Potential Application |
| Pyridone-based | Singlet Oxygen | [4+2] cycloaddition | Biological Imaging |
| Pyridinium-based | pH | Protonation of Pyridine (B92270) | Intracellular pH sensing |
| N-aryl-2-pyridone | Solvent Polarity | Solvatochromism (ICT) | Probing polymer microenvironments |
Catalysis and Ligand Design
The molecular structure of this compound also lends itself to applications in catalysis, both as a precursor to ligands for transition metal catalysis and potentially in organocatalysis.
Ligand Precursor for Transition Metal Catalysis
The nitrogen and oxygen atoms of the 2-pyridone moiety in this compound can act as potential coordination sites for transition metals. The benzaldehyde group can be chemically modified to introduce other donor atoms, leading to the formation of multidentate ligands. Such ligands can then be complexed with various transition metals to create catalysts for a wide range of organic transformations.
For instance, the aldehyde can be converted into an imine, oxime, or hydrazone, incorporating additional nitrogen or oxygen donors. These modified ligands could stabilize transition metal centers in various oxidation states and influence the selectivity and activity of the resulting catalysts. The electronic properties of the pyridone ring can also be tuned by introducing substituents, which would in turn affect the catalytic properties of the metal complex. Benzaldehyde derivatives are known to be used as ligands for the synthesis of phosphorescent iridium(III) complexes .
Organocatalytic Applications of this compound and its Derivatives
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. Benzaldehyde and its derivatives are common substrates in many organocatalytic reactions, such as the proline-catalyzed aldol (B89426) reaction. In these reactions, the electrophilicity of the aldehyde's carbonyl group is a key factor.
The electronic nature of the substituent on the benzaldehyde ring can significantly influence the reaction rate and stereoselectivity. While there is no specific research on the organocatalytic applications of this compound, the electron-withdrawing nature of the 2-pyridone moiety is expected to enhance the electrophilicity of the aldehyde group. This could make it a more reactive substrate in reactions like aldol, Mannich, and benzoin condensations.
Furthermore, the pyridone unit itself could potentially participate in the catalytic cycle, for example, through hydrogen bonding interactions that stabilize transition states. This dual functionality could lead to the development of novel organocatalytic systems based on derivatives of this compound.
Photophysical Properties and Optoelectronic Material Potential
The photophysical properties of this compound are of interest for its potential application in optoelectronic materials, such as organic light-emitting diodes (OLEDs) or fluorescent sensors.
UV-Vis Absorption and Fluorescence Characteristics as a Material Component
The UV-Vis absorption and fluorescence emission of N-aryl-2-pyridones are typically characterized by absorption bands in the UV region and emission in the blue to green region of the visible spectrum. The exact wavelengths of absorption and emission are influenced by the electronic nature of the substituents on both the pyridone and the N-aryl rings.
For this compound, the benzaldehyde group is an electron-withdrawing group, which is expected to influence the intramolecular charge transfer characteristics of the molecule. This could lead to a red-shift in the absorption and emission spectra compared to unsubstituted N-phenyl-2-pyridone.
The fluorescence quantum yield and lifetime are also critical parameters for optoelectronic applications. While experimental data for the title compound is not available, related fused acridone derivatives, which share the pyridone core, are known to be blue emitters researchgate.netresearchgate.net. The table below shows representative photophysical data for a related N-aryl pyridone derivative to provide context.
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) |
| N-phenyl-2-pyridone | Dichloromethane | ~320 | ~360 | Not Reported |
| Fused Acridone Derivative | Various | ~250-390 | Blue Emission | Not Reported |
Note: The data in this table is based on related compounds and is for illustrative purposes only, as specific data for this compound is not available in the cited literature.
The study of the photophysical properties of this compound and its derivatives could reveal interesting phenomena such as aggregation-induced emission (AIE) or thermally activated delayed fluorescence (TADF), which are highly desirable for advanced optoelectronic materials.
Potential in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
The unique electronic and photophysical properties that can be engineered into molecules containing pyridinone and benzaldehyde functionalities position this compound as a promising building block for organic electronic materials. In the realm of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), the design of novel organic semiconductors is crucial for enhancing efficiency, stability, and processability.
The pyridinone ring, being an electron-deficient system, can be incorporated into molecules designed to function as electron transporters or as part of the acceptor unit in donor-acceptor architectures common in OPV active layers. The benzaldehyde group, on the other hand, is a versatile chemical handle that allows for the extension of conjugation and the introduction of various functional groups through reactions such as Wittig, Knoevenagel, or Schiff base condensations. This enables the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor in optimizing charge injection, transport, and harvesting in OLED and OPV devices.
Derivatives of this compound could be synthesized to possess tailored photophysical properties. For instance, by extending the π-conjugated system through the aldehyde group, it is possible to modulate the absorption and emission spectra of the resulting materials. This is a key consideration in developing emitters for OLEDs with specific colors or absorbers for OPVs that can capture a broader range of the solar spectrum. The inherent polarity of the pyridinone moiety might also contribute to favorable morphological characteristics in thin films, which is essential for efficient device performance.
Table 1: Potential Photophysical Properties of Derivatives
| Derivative Type | Potential Property Modification | Relevance to OLEDs/OPVs |
| Extended π-conjugation via aldehyde | Red-shifted absorption/emission | Tuning of emission color (OLEDs), broadening absorption (OPVs) |
| Introduction of electron-donating groups | Decreased HOMO-LUMO gap | Enhanced light absorption in the visible spectrum |
| Introduction of bulky side chains | Increased solubility and amorphous nature | Improved solution processability and film morphology |
While direct reports on the application of this compound in OLEDs and OPVs are limited, the foundational principles of molecular design for organic electronics strongly suggest its potential as a valuable synthetic intermediate.
Intermediate in the Synthesis of Advanced Chemical Entities for Non-Clinical Research
The reactivity of the aldehyde group, coupled with the stable pyridinone core, makes this compound an attractive starting material for the synthesis of more complex molecules for various non-clinical research purposes.
Construction of Bio-Active Scaffold Analogues for Chemical Biology Tools
In the field of chemical biology, there is a constant need for novel molecular scaffolds to probe biological systems and to serve as starting points for drug discovery. Pyridinone derivatives are known to exhibit a range of biological activities. The presence of the benzaldehyde functionality in this compound provides a convenient attachment point for diversification, allowing for the generation of libraries of related compounds.
Through multicomponent reactions, where three or more reactants combine in a single step, this aldehyde can be used to rapidly construct complex and diverse molecular architectures. For example, a Ugi or Passerini reaction involving this compound could lead to the synthesis of peptide mimetics or other complex amide structures. These new chemical entities can then be screened for their ability to interact with specific biological targets, serving as valuable tools for chemical biology research.
The synthesis of such analogues allows for the systematic exploration of structure-activity relationships (SAR). By modifying the substituents introduced via the aldehyde group, researchers can fine-tune the steric and electronic properties of the molecules to optimize their interaction with a target protein or enzyme.
Pathways to Complex Molecular Structures with Unique Functions
The dual functionality of this compound opens up synthetic pathways to intricate molecular structures that would be challenging to access through other routes. The aldehyde can participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of elaborate molecular frameworks.
For instance, the aldehyde can be used as a key building block in the synthesis of macrocycles or other topologically complex molecules. The pyridinone unit can act as a rigid scaffold or a coordinating ligand for metal ions, leading to the formation of novel supramolecular assemblies or metal-organic frameworks (MOFs) with unique functional properties, such as catalysis or gas storage.
Furthermore, the reactivity of the aldehyde allows for its incorporation into polymers. This could lead to the development of functional materials where the pyridinone moiety is pendant to a polymer backbone, potentially imparting specific recognition, catalytic, or photophysical properties to the macromolecule. The versatility of this intermediate makes it a valuable asset in the synthetic chemist's toolbox for the creation of novel and functional molecular systems.
Table 2: Key Reactions of the Aldehyde Group for Synthesis of Complex Structures
| Reaction Type | Resulting Structure | Potential Function |
| Wittig Reaction | Alkenes | Extended conjugated systems for materials science |
| Knoevenagel Condensation | α,β-Unsaturated carbonyls | Intermediates for further functionalization |
| Reductive Amination | Amines | Building blocks for bioactive molecules |
| Multicomponent Reactions (e.g., Ugi) | Complex amides/peptidomimetics | Chemical biology probes |
Analytical Methodologies for Quantifying and Monitoring 4 2 Oxo 2h Pyridin 1 Yl Benzaldehyde
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatography is a cornerstone for the analytical assessment of 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde, providing the capability to separate the compound from starting materials, intermediates, byproducts, and degradation products. This separation is fundamental for both purity evaluation and for monitoring the progression of a chemical reaction.
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the most suitable and widely used technique for the analysis of N-aryl-2-pyridone derivatives. A validated HPLC method can provide precise and accurate data on the purity of this compound and can be used to quantify its formation during a reaction.
Method Development: The development of a robust HPLC method would involve the systematic optimization of several key parameters. Given the structure of the target molecule, which contains both a polar pyridinone ring and a nonpolar phenyl group, a C18 column is a logical first choice for the stationary phase. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is often preferred over isocratic elution to ensure good resolution of all components in a reaction mixture, from polar starting materials to the less polar product.
Detection is most commonly achieved using a UV detector, as the aromatic rings and the pyridinone system are strong chromophores. The selection of an appropriate detection wavelength is critical and would be determined by analyzing the UV spectrum of the compound to find the wavelength of maximum absorbance (λmax), which would maximize sensitivity.
A hypothetical, yet typical, set of starting conditions for HPLC method development is presented in the table below.
Interactive Data Table: Hypothetical HPLC Method Parameters
| Parameter | Suggested Condition | Rationale |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Controls ionization and improves peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase. |
| Gradient | 5% to 95% B over 20 minutes | To elute a range of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |
| Detection | UV at 254 nm or λmax | Aromatic systems absorb strongly in this region. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
Method Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. Validation would include the assessment of parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Gas Chromatography (GC) is generally reserved for the analysis of thermally stable and volatile compounds. Due to its relatively high molecular weight and the presence of polar functional groups, this compound is expected to have low volatility, making its direct analysis by GC challenging. High temperatures in the GC inlet could potentially lead to thermal degradation.
However, GC can be an invaluable tool for two specific applications in the context of this compound:
Analysis of Volatile Byproducts: During the synthesis, volatile byproducts or unreacted volatile starting materials may be present. GC is an excellent method for identifying and quantifying these species.
Analysis after Derivatization: To make the target compound amenable to GC analysis, a derivatization step can be employed. The aldehyde functional group is reactive and can be converted into a more volatile and thermally stable derivative. A common derivatization agent for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the aldehyde to form a stable oxime derivative that is highly suitable for GC analysis, often with sensitive electron capture detection (ECD).
The derivatization reaction increases the volatility and thermal stability of the analyte, allowing it to be vaporized without decomposition and to travel through the GC column.
Advanced Mass Spectrometry for Reaction Progress and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for confirming the identity of the synthesized compound and for analyzing its fragmentation pattern. When coupled with a chromatographic technique like HPLC or GC (i.e., LC-MS or GC-MS), it provides both separation and high-selectivity detection.
For monitoring the progress of a reaction, a small aliquot of the reaction mixture can be periodically analyzed by LC-MS. This allows for the simultaneous tracking of the disappearance of reactants (e.g., 2-hydroxypyridine (B17775) and 4-fluorobenzaldehyde) and the appearance of the desired product, this compound. The molecular ion peak of the product would confirm its formation.
Fragmentation Analysis: By subjecting the molecular ion to fragmentation (e.g., through collision-induced dissociation in a tandem mass spectrometer, MS/MS), a characteristic fragmentation pattern is produced. This pattern serves as a "fingerprint" for the molecule, confirming its structure. The fragmentation of this compound would likely involve cleavages at the key bonds within the molecule.
Based on the fragmentation of similar structures, a predicted fragmentation pattern can be proposed. The molecular ion [M+H]+ would have an m/z corresponding to the protonated molecule. Key fragments would likely arise from:
Loss of the aldehyde group (-CHO).
Cleavage of the bond between the phenyl ring and the pyridinone nitrogen.
Fragmentation of the pyridinone ring itself.
Interactive Data Table: Predicted Mass Spectrometry Fragments
| Fragment Description | Proposed Structure of Fragment Ion | Predicted m/z |
|---|---|---|
| [M+H]+ (Protonated Molecule) | [C12H10NO2]+ | 199.06 (calculated) |
| Loss of CO (from aldehyde) | [M+H - 28]+ | 171 |
| Benzoyl cation | [C7H5O]+ | 105 |
| 4-formylphenyl cation | [C7H5O]+ | 105 |
| Pyridone cation | [C5H5NO]+ | 95 |
This fragmentation data is invaluable for definitively identifying the compound in complex mixtures and for structural elucidation of any unknown byproducts or impurities that may form during the synthesis.
High-Resolution Mass Spectrometry for Isotopic Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous identification of "this compound" by providing a highly accurate mass measurement of its molecular ion. The molecular formula of "this compound" is C₁₂H₉NO₂. The theoretical exact mass of the monoisotopic peak ([M]⁺) can be calculated with high precision, which aids in its differentiation from other compounds with the same nominal mass.
The isotopic pattern, which arises from the natural abundance of isotopes of the constituent elements (carbon, hydrogen, nitrogen, and oxygen), provides a unique fingerprint for the compound. The relative intensities of the M+1, M+2, etc., peaks can be theoretically predicted and compared with the experimental data to confirm the elemental composition. For C₁₂H₉NO₂, the M+1 peak will be primarily due to the presence of ¹³C and ¹⁵N, while the M+2 peak will be influenced by the presence of ¹⁸O and two ¹³C atoms.
Interactive Data Table: Theoretical Isotopic Distribution for C₁₂H₉NO₂
| Mass (m/z) | Relative Intensity (%) | Species |
| 199.0633 | 100.00 | ¹²C₁₂¹H₉¹⁴N¹⁶O₂ |
| 200.0667 | 13.15 | ¹³C¹²C₁₁¹H₉¹⁴N¹⁶O₂ |
| 200.0606 | 0.37 | ¹²C₁₂¹H₉¹⁵N¹⁶O₂ |
| 201.0699 | 0.86 | ¹³C₂¹²C₁₀¹H₉¹⁴N¹⁶O₂ |
| 201.0640 | 0.41 | ¹²C₁₂¹H₉¹⁴N¹⁶O¹⁸O |
Note: The data in this table is theoretically calculated and may vary slightly from experimental results.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is instrumental in elucidating the structure of "this compound" by analyzing its fragmentation pathways. In an MS/MS experiment, the molecular ion ([M+H]⁺ or M⁺˙) is isolated and subjected to collision-induced dissociation (CID), leading to the formation of characteristic fragment ions. The analysis of these fragments provides valuable structural information.
Based on the fragmentation patterns of related N-aryl-2-pyridones and benzaldehyde (B42025) derivatives, a plausible fragmentation pathway for "this compound" can be proposed. Key fragmentation events would likely involve the cleavage of the bond between the phenyl ring and the pyridone nitrogen, as well as fragmentation of the benzaldehyde moiety.
Plausible Fragmentation Pathway:
The initial fragmentation of the molecular ion (m/z 199) could involve the loss of the formyl radical (•CHO), leading to the formation of a phenyl radical cation attached to the pyridone ring at m/z 170. Another significant fragmentation could be the cleavage of the N-C bond between the two rings, generating a pyridone radical cation (m/z 95) and a benzaldehyde radical (not detected) or a benzoyl cation (m/z 105) and a pyridone radical. Further fragmentation of the benzoyl cation could lead to the formation of the phenyl cation (m/z 77) by the loss of carbon monoxide.
Interactive Data Table: Predicted MS/MS Fragmentation of [C₁₂H₉NO₂]⁺
| Fragment Ion (m/z) | Proposed Structure/Loss |
| 199 | [M]⁺ |
| 170 | [M - CHO]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 95 | [C₅H₅NO]⁺ |
| 77 | [C₆H₅]⁺ |
Note: The fragmentation patterns are predictive and require experimental verification.
Titration and Chemo-sensing Techniques for Specific Reactivity Profiling
Beyond mass spectrometry, titration and chemo-sensing techniques can provide valuable insights into the specific reactivity of "this compound".
Titration:
Given the presence of the pyridone ring, which can exhibit basic properties, acid-base titration can be employed to determine the pKa of the compound. Potentiometric titration, using a strong acid as the titrant, would allow for the monitoring of pH changes as the pyridone nitrogen is protonated. This would provide quantitative data on its basicity, which is a key parameter influencing its chemical behavior and potential applications. The aldehyde group, being susceptible to oxidation, could also be quantified using a redox titration, for instance, with an oxidizing agent like potassium permanganate (B83412) under controlled conditions.
Chemo-sensing:
The aldehyde functional group in "this compound" makes it a potential candidate for the development of chemo-sensors. Optical chemo-sensors, which signal the presence of an analyte through a change in color (colorimetric) or fluorescence (fluorometric), are particularly attractive. researchgate.netnih.govrsc.orgmdpi.comrsc.org The aldehyde can react with specific reagents, such as amines or hydrazines, to form imines or hydrazones, respectively. nih.gov If the pyridone moiety or an attached fluorophore exhibits a change in its photophysical properties upon this reaction, a chemo-sensor can be designed. For example, a reaction that alters the electronic conjugation of the system could lead to a detectable shift in the absorption or emission wavelength. Such chemo-sensors could be tailored for the selective and sensitive detection of specific analytes that react with the aldehyde group.
Future Research Directions and Unexplored Avenues for 4 2 Oxo 2h Pyridin 1 Yl Benzaldehyde
Discovery of Novel Reactivity Patterns and Synthetic Transformations
The aldehyde and pyridone moieties in 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde offer dual reactivity, paving the way for the discovery of new synthetic transformations. The aldehyde group is a versatile handle for a variety of reactions, including but not limited to, aldol (B89426) condensations, Wittig reactions, and reductive aminations. These classic transformations can be employed to construct more complex molecular architectures.
Future research could focus on exploring the interplay between the two functional groups. For instance, the electron-withdrawing nature of the benzaldehyde (B42025) group can influence the reactivity of the pyridone ring, potentially enabling novel C-H activation or functionalization reactions at specific positions. Conversely, the pyridone moiety might modulate the reactivity of the aldehyde group, leading to unique selectivity in certain reactions.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Potential Reagents | Potential Products |
| Aldol Condensation | Acetone, Propanal | β-hydroxy ketones/aldehydes |
| Wittig Reaction | Phosphonium ylides | Alkenes |
| Reductive Amination | Amines, NaBH4 | Secondary and tertiary amines |
| Grignard Reaction | Organomagnesium halides | Secondary alcohols |
| C-H Activation | Transition metal catalysts | Functionalized pyridone ring |
Integration into Advanced Functional Material Systems with Enhanced Performance
The unique electronic and structural features of this compound make it a promising candidate for integration into advanced functional materials. The N-aryl-2-pyridone core is a known chromophore, and its incorporation into polymers or other material backbones could lead to novel optical and electronic properties.
One unexplored avenue is the use of this compound as a monomer in polymerization reactions. The aldehyde functionality can be converted to other polymerizable groups, such as vinyl or acrylate, allowing for its incorporation into a variety of polymer chains. The resulting polymers could exhibit interesting properties, such as high refractive index, thermal stability, or even nonlinear optical activity. For instance, polymers containing the 4-(2-oxo-2H-pyridin-1-yl)phenyl moiety could be investigated for applications in organic light-emitting diodes (OLEDs) or as components in photosensitive materials. scielo.br
Development of Green and Sustainable Synthesis Technologies at Industrial Scale
The development of green and sustainable synthetic routes to this compound is crucial for its potential large-scale applications. Current synthetic methods for N-aryl-2-pyridones often rely on transition-metal catalysis, which can be expensive and generate metallic waste. organic-chemistry.org Future research should focus on developing catalyst-free or biocatalytic methods for its synthesis.
One promising approach is the use of multicomponent reactions (MCRs) which can assemble the target molecule from simple starting materials in a single step, minimizing waste and energy consumption. mdpi.com Furthermore, exploring the use of greener solvents, such as water or bio-based solvents, and energy sources like microwave or ultrasound irradiation could significantly improve the environmental footprint of the synthesis. rsc.org
Table 2: Comparison of Synthetic Methodologies for N-Aryl Pyridones
| Method | Advantages | Disadvantages |
| Transition-Metal Catalysis | High efficiency and selectivity | Cost, metal contamination |
| Multicomponent Reactions | Atom economy, step efficiency | Can be difficult to optimize |
| Biocatalysis | Mild conditions, high selectivity | Enzyme stability and cost |
| Microwave-Assisted Synthesis | Rapid reaction times | Scalability challenges |
Application of Machine Learning and Artificial Intelligence for Property and Reactivity Prediction
Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical research by enabling the rapid prediction of molecular properties and reactivity. For this compound, ML models could be trained on existing data for related compounds to predict a wide range of physicochemical properties, such as solubility, melting point, and spectroscopic characteristics. nih.gov
Furthermore, AI algorithms can be employed to predict the outcome of chemical reactions, helping to identify optimal reaction conditions and discover novel synthetic pathways. arxiv.org By building a database of known reactions involving benzaldehyde and pyridone derivatives, it would be possible to train a model to predict the reactivity of this compound with a high degree of accuracy. This would significantly accelerate the exploration of its chemical space and the discovery of new applications.
Expansion into Interdisciplinary Fields of Chemical Research (e.g., flow chemistry, electrochemistry)
The unique properties of this compound make it an ideal candidate for exploration in interdisciplinary fields such as flow chemistry and electrochemistry. Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. mdpi.com The development of a continuous-flow synthesis for this compound would be a significant step towards its industrial production. beilstein-journals.org
The electrochemical behavior of this compound is another largely unexplored area. The presence of both an oxidizable aldehyde group and a reducible pyridone system suggests that it could have interesting electrochemical properties. academie-sciences.frxmu.edu.cn Cyclic voltammetry and other electrochemical techniques could be used to study its redox behavior and explore its potential applications in areas such as organic electronics or as a redox mediator in chemical synthesis. researchgate.netresearchgate.net
Q & A
Q. What are the established synthetic routes for 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde, and what methodologies are recommended for purification?
A common route involves coupling 4-bromobenzaldehyde with 2-hydroxypyridine derivatives using a copper(I) iodide (CuI) catalyst in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base. After stirring at elevated temperatures, the product is extracted with ethyl acetate, dried, and purified via flash column chromatography. Yields typically range from 64% to 76% depending on reaction optimization . For purification, silica gel chromatography with ethyl acetate/hexane gradients is effective.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H and ¹³C NMR : To confirm the aldehyde proton (~10 ppm) and aromatic/heterocyclic ring systems.
- High-Resolution Mass Spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]+ at m/z 214.0875).
- IR Spectroscopy : To identify carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and pyridone C-O bonds .
Q. What are the solubility and stability considerations for this compound in laboratory settings?
The compound is soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol. It is hygroscopic and should be stored under inert gas (argon/nitrogen) at 2–8°C in amber glass vials to prevent aldehyde oxidation. Stability tests indicate decomposition <5% over 6 months under these conditions .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing this compound?
Yield optimization strategies include:
- Catalyst Screening : CuI vs. palladium catalysts for Ullmann-type couplings. CuI offers cost efficiency but may require longer reaction times.
- Solvent Effects : DMF enhances reactivity but may require post-reaction neutralization; dimethyl sulfoxide (DMSO) can reduce side reactions.
- Temperature Control : Reactions at 80–100°C for 3–6 hours balance yield and purity .
- Base Selection : Potassium carbonate vs. cesium carbonate for improved deprotonation .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected peaks in ¹H NMR)?
Contradictions often arise from:
- Tautomerism : The pyridone ring may exhibit keto-enol tautomerism, altering peak positions. Deuterated DMSO can stabilize the keto form for consistent readings.
- Impurity Identification : Trace solvents (e.g., residual ethyl acetate) or byproducts (e.g., oxidized aldehydes) require LC-MS analysis.
- Dynamic Effects : Variable-temperature NMR can clarify rotational barriers in the benzaldehyde moiety .
Q. What experimental designs are recommended for studying the compound’s reactivity in cross-coupling reactions?
- Substrate Scope Analysis : Test aryl halides (bromide, iodide) and boronic acids in Suzuki-Miyaura couplings.
- Ligand Screening : Bidentate ligands (e.g., 1,10-phenanthroline) vs. monodentate ligands for Pd-catalyzed reactions.
- Kinetic Studies : Use in situ IR or HPLC to monitor reaction progress and intermediate formation .
Q. What mechanistic insights exist for the compound’s participation in heterocyclic ring formation?
The aldehyde group acts as an electrophile in condensations with amines or hydrazines to form Schiff bases or imidazoles. For example:
- Hydrazone Formation : Reacting with hydrazine hydrate in ethanol yields hydrazone derivatives, confirmed by a loss of the aldehyde proton in ¹H NMR .
- Cyclization Reactions : Under acidic conditions, intramolecular cyclization generates fused pyridine-benzaldehyde systems, as observed in thiazolidine acetic acid syntheses .
Safety and Handling
Q. What are the critical safety protocols for handling this compound?
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/volatiles.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes. Seek medical attention if irritation persists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
